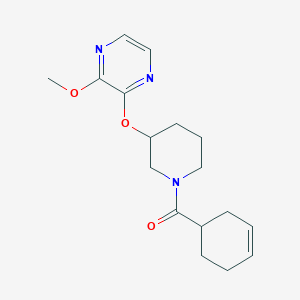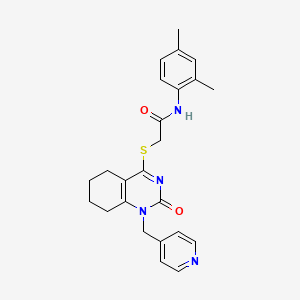
N-(2,4-dimethylphenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound belongs to a class of organic compounds known for their diverse biological activities and potential applications in pharmacology and medicinal chemistry. Compounds with a quinazolinone core, in particular, have attracted attention due to their varied pharmacological properties, including antimicrobial and anticancer activities.
Synthesis Analysis
The synthesis of compounds similar to the target compound typically involves multi-step organic reactions starting from basic aromatic amines or acids. For example, the synthesis of acetamides bearing quinazolinone moieties has been achieved through a series of reactions starting from anthranilic acid and aryl isothiocyanates, with total yields ranging from 29 to 31% (Nguyen et al., 2022).
Molecular Structure Analysis
Detailed structural and vibrational studies on related compounds have been reported, including DFT calculations and FT-IR, FT-Raman spectroscopy. These studies provide insights into the molecular electrostatic potential, frontier molecular orbitals, and non-linear optical properties, indicating significant intermolecular charge transfer within the molecule (El-Azab et al., 2016).
Chemical Reactions and Properties
The chemical behavior of quinazolinone derivatives under various conditions has been extensively investigated, including their reactions with different reagents to introduce new functional groups or transform existing ones. These reactions often aim to enhance the compounds' biological activity or to study their mechanism of action.
Physical Properties Analysis
The physical properties of compounds in this class, such as solubility, melting point, and stability, are crucial for their potential application in drug development. These properties are typically determined experimentally and depend on the specific functional groups present in the compound.
Chemical Properties Analysis
The chemical properties, including reactivity with other chemical entities and stability under various conditions, are influenced by the molecular structure of the compound. Quinazolinone derivatives have been shown to exhibit a range of chemical behaviors, depending on the substituents attached to the core structure.
References:
科学的研究の応用
Insecticidal Properties
Compounds related to the query chemical, particularly those with pyridine derivatives, have been studied for their insecticidal properties. For instance, pyridine derivatives have shown significant insecticidal activity against certain pests, suggesting potential agricultural applications (Bakhite et al., 2014).
Antitumor Activity
Another area of interest is the antitumor activity of quinazolinone derivatives. Research has demonstrated that certain 3-benzyl-substituted-4(3H)-quinazolinones exhibit broad-spectrum antitumor activity, indicating potential therapeutic applications in cancer treatment (Al-Suwaidan et al., 2016).
Spectroscopy and Molecular Docking Studies
Spectroscopic studies, including DFT and experimental (FT-IR and FT-Raman) investigations, have been conducted on related compounds to understand their structural and vibrational characteristics, which are crucial for designing drugs with specific binding affinities (El-Azab et al., 2016).
Structural Aspects and Properties
The structural aspects and properties of related compounds have also been a focus, particularly regarding their interactions with other molecules, which could be relevant for the development of novel materials or pharmaceuticals (Karmakar et al., 2007).
Antibacterial Activity
Some novel pyridinyl/quinazolinyl derivatives have been synthesized and evaluated for their antibacterial activity, suggesting potential applications in developing new antibiotics or antimicrobial agents (Singh et al., 2010).
特性
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[[2-oxo-1-(pyridin-4-ylmethyl)-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2S/c1-16-7-8-20(17(2)13-16)26-22(29)15-31-23-19-5-3-4-6-21(19)28(24(30)27-23)14-18-9-11-25-12-10-18/h7-13H,3-6,14-15H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNXCKKNEJUPICC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CC4=CC=NC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

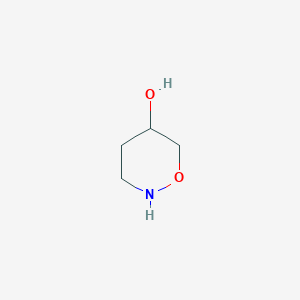
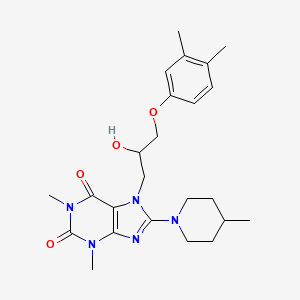

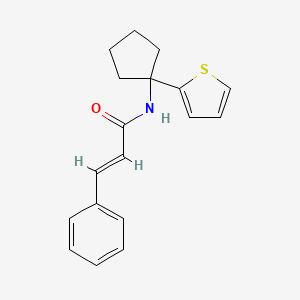
![1-[(6-Chloropyridin-3-yl)sulfonyl]-1,2,3,6-tetrahydropyridine-4-carbonitrile](/img/structure/B2497263.png)
![ethyl 2-(2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B2497268.png)
![5-[(3-Methoxyphenoxy)methyl]furan-2-carbohydrazide](/img/structure/B2497270.png)
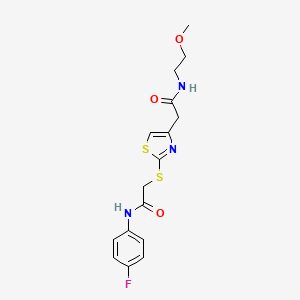
![3-(4-chlorophenyl)-7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-4-methyl-2H-chromen-2-one](/img/structure/B2497272.png)
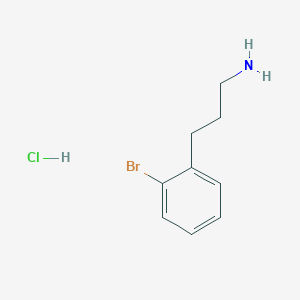
![2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(2-methyl-5-nitrophenyl)-2-oxoacetamide](/img/structure/B2497276.png)
![N-cyclopropyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2497277.png)

